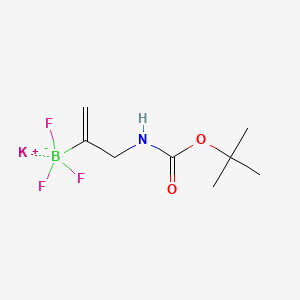
Potassium (3-((tert-butoxycarbonyl)amino)prop-1-en-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is a chemical compound with the molecular formula C₈H₁₄BF₃NO₂·K and a molecular weight of 263.11 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable boron-containing reagent, such as potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Scientific Research Applications
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate involves its ability to form stable complexes with various substrates. The trifluoroborate group can coordinate with metal ions and other electrophiles, facilitating various chemical transformations. The tert-butyl carbamate moiety provides steric protection and enhances the stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate: Similar structure but with a propan-2-yl group instead of a prop-2-en-1-yl group.
Uniqueness
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is unique due to its prop-2-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
Molecular Formula |
C8H14BF3KNO2 |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-en-2-yl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-6(9(10,11)12)5-13-7(14)15-8(2,3)4;/h1,5H2,2-4H3,(H,13,14);/q-1;+1 |
InChI Key |
LEVREHGZTHRYTM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=C)CNC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



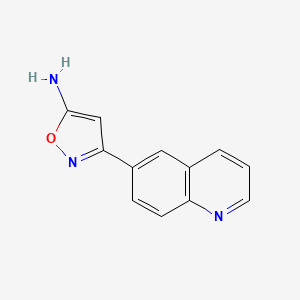
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
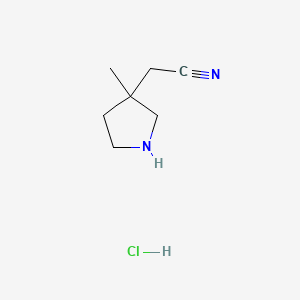


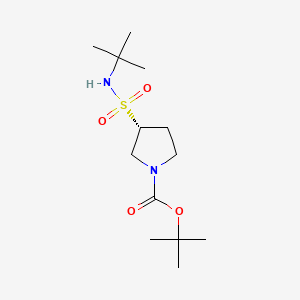
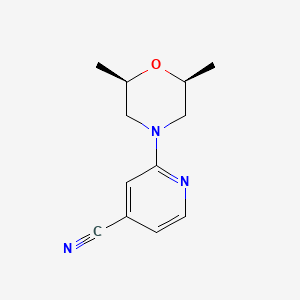

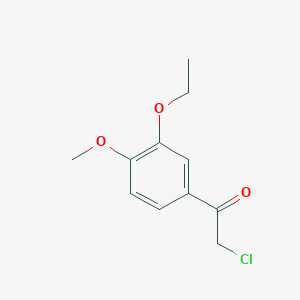
![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
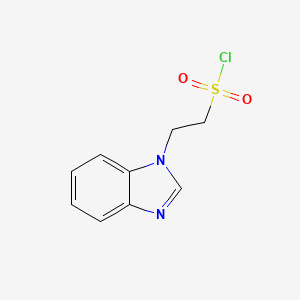
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
